N-(3,4-dichlorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(3,4-DICHLOROPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including dichlorophenyl, dimethyl, and phenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N4-(3,4-DICHLOROPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of β-keto amides with appropriate reagents under controlled conditions. For example, the reaction of β-keto amides with potassium carbonate in ethanol or ethylene glycol can yield the desired pyrazolo[3,4-b]pyridine derivatives . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N~4~-(3,4-DICHLOROPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the aromatic rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like ethanol, toluene, and dimethylformamide, as well as catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3,4-DICHLOROPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain kinases or interfere with DNA replication processes, thereby exerting its anticancer or antiviral effects .
Comparison with Similar Compounds
N~4~-(3,4-DICHLOROPHENYL)-3,6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Thieno[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess diverse biological activities and are used in medicinal chemistry.
Triazole derivatives: These compounds are known for their cytotoxic and anticancer properties.
Properties
Molecular Formula |
C21H16Cl2N4O |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3,6-dimethyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H16Cl2N4O/c1-12-10-16(21(28)25-14-8-9-17(22)18(23)11-14)19-13(2)26-27(20(19)24-12)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,25,28) |
InChI Key |
GCEFCXPKKWJSRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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